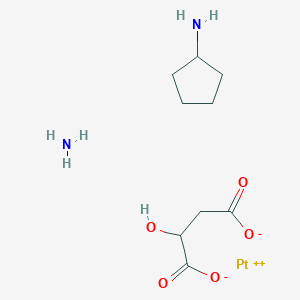
Cycloplatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cycloplatam is synthesized through a multi-step process. The initial step involves the reaction of cyclopentylamine with potassium trichloroaminoplatinate and potassium iodide in water, resulting in a mixture of platinum complexes. This mixture is then reacted with silver (S)-(-)-malate in water to produce the desired platinum compound .
Industrial Production Methods: The industrial production of Cycloplatam follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then lyophilized for intravenous infusion .
Análisis De Reacciones Químicas
Types of Reactions: Cycloplatam undergoes various chemical reactions, including substitution and coordination reactions. It forms complexes with DNA, leading to the inhibition of DNA synthesis and cell division .
Common Reagents and Conditions:
Substitution Reactions: Cycloplatam reacts with nucleophiles such as water and chloride ions.
Coordination Reactions: It forms coordination complexes with DNA bases, particularly guanine.
Major Products Formed: The major products formed from these reactions are DNA adducts, which result in the inhibition of DNA replication and transcription .
Aplicaciones Científicas De Investigación
Cycloplatam has a wide range of applications in scientific research:
Chemistry: It is used to study the coordination chemistry of platinum compounds.
Biology: Cycloplatam is used to investigate the mechanisms of DNA damage and repair.
Industry: Cycloplatam is used in the development of new antitumor drugs and formulations.
Mecanismo De Acción
Cycloplatam exerts its effects by forming coordination complexes with DNA. This leads to the formation of interstrand DNA cross-links, which inhibit DNA synthesis and cell division. The compound targets the N7 position of guanine bases in DNA, leading to the formation of DNA adducts . These adducts distort the DNA structure, preventing replication and transcription, ultimately leading to cell death .
Comparación Con Compuestos Similares
Cisplatin: A widely used platinum-based antitumor drug.
Carboplatin: Another platinum-based drug with a similar mechanism of action but lower toxicity than cisplatin.
Comparison: Cycloplatam is unique in its lower toxicity and higher antitumor activity compared to carboplatin. Unlike cisplatin, Cycloplatam does not cause nephrotoxicity, making it a safer alternative for cancer therapy . Additionally, Cycloplatam has shown promising results in cisplatin-resistant cancer cell lines, highlighting its potential as a more effective treatment option .
Propiedades
Número CAS |
109837-67-4 |
|---|---|
Fórmula molecular |
C9H18N2O5Pt |
Peso molecular |
429.3 g/mol |
Nombre IUPAC |
azane;cyclopentanamine;2-hydroxybutanedioate;platinum(2+) |
InChI |
InChI=1S/C5H11N.C4H6O5.H3N.Pt/c6-5-3-1-2-4-5;5-2(4(8)9)1-3(6)7;;/h5H,1-4,6H2;2,5H,1H2,(H,6,7)(H,8,9);1H3;/q;;;+2/p-2 |
Clave InChI |
OPWOOOGFNULJAQ-UHFFFAOYSA-L |
SMILES |
C1CCC(C1)N.C(C(C(=O)[O-])O)C(=O)[O-].N.[Pt+2] |
SMILES canónico |
C1CCC(C1)N.C(C(C(=O)[O-])O)C(=O)[O-].N.[Pt+2] |
Sinónimos |
ammine(cyclopentylamino)malatoplatinum(II) cycloplatam cycloplatin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















